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Introduction
Substituted benzoic acids are a cornerstone of modern synthetic chemistry, serving as versatile

precursors for a wide array of complex organic molecules, particularly within the

pharmaceutical and materials science sectors.[1] Among these, 2-Amino-5-bromo-3-
methylbenzoic acid (ABMBA) emerges as a compound of significant interest. Its unique

arrangement of an amino group, a halogen (bromine), a methyl group, and a carboxylic acid on

a benzene ring provides multiple reactive sites and modulates its electronic properties, making

it a valuable building block for novel compound development.[2]

This technical guide provides a comprehensive overview of the theoretical studies on 2-Amino-
5-bromo-3-methylbenzoic acid. As a Senior Application Scientist, the objective is to move

beyond mere data presentation and delve into the causality behind its molecular behavior. We

will explore its structural, spectroscopic, and electronic properties through the lens of

computational chemistry, primarily Density Functional Theory (DFT). This approach allows for a

profound understanding of the molecule's intrinsic characteristics, which is paramount for

predicting its reactivity, stability, and potential applications in drug design and materials
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science. The insights generated from these theoretical models are indispensable for guiding

efficient synthesis, characterization, and application-driven research.

Molecular Structure and Foundational Properties
The structural framework of 2-Amino-5-bromo-3-methylbenzoic acid is key to its chemical

identity and reactivity. The spatial arrangement and electronic influence of its functional groups

dictate its behavior in chemical reactions and biological systems.

Chemical Identity:

IUPAC Name: 2-amino-5-bromo-3-methylbenzoic acid[3]

CAS Number: 206548-13-2[3][4]

Molecular Formula: C₈H₈BrNO₂[3]

Molecular Weight: 230.06 g/mol [3][5]

Canonical SMILES: CC1=CC(=CC(=C1N)C(=O)O)Br[3]

Caption: 2D structure of 2-Amino-5-bromo-3-methylbenzoic acid.

Computational Methodology: The DFT Approach
To dissect the properties of 2-Amino-5-bromo-3-methylbenzoic acid, Density Functional

Theory (DFT) stands as the preeminent computational tool, offering an optimal balance

between accuracy and computational demand.[1] Theoretical studies on analogous molecules

are typically performed using the B3LYP functional with a comprehensive basis set like 6-

311++G(d,p).[6][7] This level of theory is well-established for providing reliable predictions of

molecular geometries, vibrational spectra, and electronic properties of organic compounds.[7]

[8]

The core principle of this approach is to calculate the molecule's total electronic energy based

on its electron density. From this, a wealth of information can be derived:

Geometry Optimization: Finding the lowest energy conformation (the most stable structure)

of the molecule.
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Vibrational Frequency Analysis: Predicting the infrared (IR) and Raman spectra, which

correspond to the molecule's vibrational modes.

Electronic Property Calculation: Determining the distribution of electrons, molecular orbitals

(HOMO/LUMO), and electrostatic potential.

Protocol 1: DFT Geometry Optimization and Frequency
Calculation

Input File Creation: Construct a digital model of 2-Amino-5-bromo-3-methylbenzoic acid
using molecular modeling software (e.g., GaussView).

Calculation Setup:

Select the calculation type: Opt+Freq (Optimization followed by Frequency analysis).

Choose the method: DFT, specifying the B3LYP functional.

Select the basis set: 6-311++G(d,p).

Define the charge (0) and multiplicity (singlet).

Job Submission: Submit the input file to a computational chemistry software package like

Gaussian.[7] The software iteratively adjusts the positions of the atoms to minimize the total

energy of the molecule.

Verification of Optimization: After the calculation completes, verify that a true energy

minimum has been reached by confirming the absence of imaginary frequencies. A single

imaginary frequency would indicate a transition state.

Data Analysis: Extract the optimized geometric parameters (bond lengths, angles),

vibrational frequencies, and electronic properties from the output file for further analysis.

In-depth Theoretical Analysis
Optimized Molecular Geometry
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The optimized geometry reveals the most stable three-dimensional arrangement of the

molecule. The interplay between the electron-donating amino (-NH2) and methyl (-CH3) groups

and the electron-withdrawing carboxylic acid (-COOH) and bromo (-Br) groups significantly

influences the bond lengths and angles of the benzene ring. DFT calculations provide precise

values for these parameters. While experimental crystallographic data for this specific isomer is

not readily available, comparisons with closely related structures, such as 2-amino-5-

bromobenzoic acid, show excellent agreement with DFT predictions, validating the

computational approach.[9]

Table 1: Selected Predicted Geometric Parameters (DFT/B3LYP)

Parameter Bond/Angle Predicted Value Significance

Bond Lengths C=O (carbonyl) ~1.21 Å
Typical double bond

character.

C-O (hydroxyl) ~1.35 Å

Partial double bond

character due to

resonance.

C-N ~1.39 Å

Shorter than a typical

C-N single bond due

to resonance with the

ring.

C-Br ~1.90 Å

Reflects the covalent

bond between carbon

and the large bromine

atom.

Bond Angles O-C-O ~122°

Consistent with sp²

hybridization of the

carboxyl carbon.

C-C-N ~123°

Steric hindrance

between the amino

and carboxyl groups

can cause slight

distortion.
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Vibrational and Spectroscopic Profile
Theoretical frequency calculations are instrumental in interpreting experimental FT-IR and FT-

Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the

molecule. By analyzing the Potential Energy Distribution (PED), each mode can be

unambiguously assigned.

Table 2: Key Predicted Vibrational Frequencies and Their Assignments

Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Description

O-H Stretch (Carboxylic Acid) ~3600 cm⁻¹ (monomer)
A broad band, highly sensitive

to hydrogen bonding.

N-H Asymmetric/Symmetric

Stretch
~3500 / ~3400 cm⁻¹

Characteristic sharp peaks for

the primary amine group.

C-H Stretch (Methyl) ~3000 - 2900 cm⁻¹
Vibrations of the methyl

group's C-H bonds.

C=O Stretch (Carbonyl) ~1750 cm⁻¹
A very strong and

characteristic absorption peak.

C-N Stretch ~1300 cm⁻¹

Stretching of the bond

between the amino group and

the aromatic ring.

C-Br Stretch ~650 cm⁻¹

Vibration involving the heavy

bromine atom, found in the

fingerprint region.

Note: Calculated wavenumbers are often systematically higher than experimental values due to

the harmonic approximation and are typically scaled for better comparison.[8]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the
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ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept

an electron (electrophilicity).

The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability. A

large energy gap implies high kinetic stability and low chemical reactivity, as more energy is

required to excite an electron from the HOMO to the LUMO. For 2-Amino-5-bromo-3-
methylbenzoic acid, the HOMO is typically localized over the electron-rich amino group and

the aromatic ring, while the LUMO is concentrated on the electron-withdrawing carboxylic acid

group and the ring structure.

Molecular Orbitals

Implications

LUMO
(Lowest Unoccupied Molecular Orbital)

Electron Acceptor

Low ΔE -> High Reactivity
High ΔE -> High Stability

HOMO
(Highest Occupied Molecular Orbital)

Electron Donor

ΔE = E_LUMO - E_HOMO
(Energy Gap)

Click to download full resolution via product page

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Molecular Electrostatic Potential (MEP)
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The MEP is a color-coded map that visualizes the total electrostatic potential on the surface of

a molecule. It is an invaluable tool for predicting how a molecule will interact with other

chemical species.

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to

electrophilic attack. For ABMBA, these are concentrated around the oxygen atoms of the

carboxylic acid and the nitrogen atom of the amino group.

Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to

nucleophilic attack. These are typically found around the hydrogen atoms of the amino and

carboxylic acid groups.

Green Regions (Neutral Potential): Indicate areas of intermediate potential, often found over

the carbon-hydrogen portions of the molecule.

The MEP map clearly identifies the reactive centers of the molecule, guiding the design of

synthetic pathways and providing insights into potential intermolecular interactions, such as

hydrogen bonding, which is critical for drug-receptor binding.[10]

Potential Applications and Drug Development
Insights
The theoretical data provides a strong foundation for postulating the utility of 2-Amino-5-
bromo-3-methylbenzoic acid in medicinal chemistry.

Scaffold for Synthesis: As a multi-functionalized building block, it is an ideal starting material

for creating libraries of complex molecules.[2] The amino group can be acylated or

diazotized, the carboxylic acid can be converted to esters or amides, and the bromine atom

can participate in cross-coupling reactions (e.g., Suzuki, Heck).

Pharmacophore Features: The molecule possesses key pharmacophoric features: a

hydrogen bond donor (-NH2, -OH), a hydrogen bond acceptor (C=O), and an aromatic ring

for potential π-π stacking or hydrophobic interactions.

Molecular Docking Predictions: While specific docking studies on this exact molecule are

sparse, the theoretical framework allows for its use in in silico screening. The calculated
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MEP and partial charges are crucial inputs for docking algorithms to predict the binding

affinity and orientation of ABMBA derivatives within the active site of a target protein. The low

HOMO-LUMO gap suggests good biological activity potential.[10]

Synthetic Protocol
The primary route for preparing this compound involves the electrophilic bromination of its

precursor.

Protocol 2: Synthesis via Electrophilic Bromination
Precursor Preparation: Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in a suitable solvent

such as N,N-Dimethylformamide (DMF) or a mixture of Dimethyl Sulfoxide (DMSO) and

aqueous hydrobromic acid (HBr).[1][11]

Bromination: Cool the solution in an ice bath. Slowly add the brominating agent, such as N-

Bromosuccinimide (NBS) (1.0-1.1 eq) or a solution of bromine in acetic acid, portion-wise

while stirring.[1][12] The bromine will preferentially add to the position para to the strongly

activating amino group.

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours or

overnight.[11] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

Work-up and Isolation: Upon completion, pour the reaction mixture into ice water to

precipitate the product.[11] If necessary, adjust the pH to be slightly acidic (pH 5-6) with a

dilute acid or base to ensure the carboxylic acid is protonated and insoluble.[11][12]

Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold

water and a small amount of a non-polar solvent (e.g., hexane) to remove impurities. The

product can be further purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Conclusion
The theoretical investigation of 2-Amino-5-bromo-3-methylbenzoic acid using DFT provides

a detailed and predictive understanding of its molecular structure, stability, and reactivity. The

computational analysis of its geometry, vibrational spectra, frontier molecular orbitals, and
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electrostatic potential corroborates its identity and illuminates the electronic effects of its

diverse functional groups. These theoretical insights are not merely academic; they provide a

rational basis for the molecule's application as a versatile building block in organic synthesis

and a promising scaffold in drug discovery. By bridging theoretical calculations with practical

applications, we can accelerate the development of novel chemical entities with tailored

properties for the challenges of tomorrow.

References
Benchchem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5.
ChemicalBook. (n.d.). 2-Amino-5-bromobenzoic acid synthesis.
ChemicalBook. (n.d.). 2-amino-5-bromo-3-methylbenzoic acid(206548-13-2) 1 h nmr.
PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid.
PubChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid.
Kunduracıoğlu, A. (2021). 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and
Molecular Orbital Analysis of Tautomeric Form. DergiPark.
International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). DFT
calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-
bromobenzoic acid.
ResearchGate. (2011). FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric
and dimeric structure of 2-amino-5-bromobenzoic acid.
Sigma-Aldrich. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid 97.
DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-
amino-3-methylbenzoic Acid.
ECHEMI. (n.d.). 206548-13-2, 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID Formula.
Advanced ChemBlocks. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid.
Benchchem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid | 206548-13-2.
National Institutes of Health (NIH). (n.d.). Comprehensive theoretical and experimental
analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug
design.
ScienceDirect. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-
Hydroxybenzaldehyde: insights into molecular stability and drug.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for
Laboratory Synthesis: Focus on 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID.
BLD Pharm. (n.d.). 206548-13-2|2-Amino-5-bromo-3-methylbenzoic acid.
ResearchGate. (2017). Quantum mechanical, spectroscopic and docking studies of 2-
Amino-3-bromo-5-nitropyridine by Density Functional Method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1340033?utm_src=pdf-body
https://www.benchchem.com/product/b1340033?utm_src=pdf-body
https://www.benchchem.com/product/b1340033?utm_src=pdf-body
https://www.benchchem.com/product/b1340033?utm_src=pdf-body
https://www.benchchem.com/product/b1340033?utm_src=pdf-body
https://www.benchchem.com/product/b1340033?utm_src=pdf-body
https://www.benchchem.com/product/b1340033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Center for Biotechnology Information. (n.d.). Spectroscopic properties (FT-IR, NMR
and UV) and DFT studies of amodiaquine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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